Chromium(3+);hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

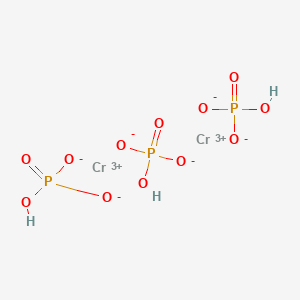

Chromium(3+);hydrogen phosphate, also known as Chromium(III) hydrogen phosphate, is an inorganic compound with the chemical formula Cr2(HPO4)3. This compound is characterized by its deep coloration, with anhydrous forms being green and hydrated forms appearing violet. This compound is insoluble in water and has a high melting point, making it a stable compound under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium(3+);hydrogen phosphate can be synthesized through several methods:

Reduction of Chromium Trioxide: One common method involves reducing chromium trioxide (CrO3) with ethanol in the presence of orthophosphoric acid (H3PO4) at temperatures ranging from -24°C to +80°C.

Reduction of Ammonium Dichromate: Another method involves the reduction of ammonium dichromate ((NH4)2Cr2O7) using ethanol, acetic acid (CH3COOH), and nitric acid (HNO3) in the presence of ammonium dihydrogen phosphate and urea at elevated temperatures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction of Chromium Oxide with Phosphoric Acid

Cr₂O₃ reacts with H₃PO₄ under heating to produce chromium(III) phosphate and water :

Cr2O3+2H3PO4→2CrPO4+3H2O

Key Conditions :

-

Temperature: 70–80°C

-

Catalyst: Hydrazine derivatives (e.g., H₂NRNH₂) enhance reaction efficiency by initiating CO₂ release .

Reduction of Chromium Trioxide

CrO₃ is reduced by ethanol in the presence of H₃PO₄ to yield hydrated chromium(III) phosphate :

4CrO3+C2H5OH+4H3PO4→4CrPO4⋅6H2O+2CO2+5H2O

Product : Violet hexahydrate (CrPO₄·6H₂O).

Solubility in Mineral Acids

CrPO₄ dissolves in strong acids (e.g., HCl, H₂SO₄) to release Cr³⁺ and phosphate ions :

CrPO4+3HCl→CrCl3+H3PO4

Solubility Data :

| Acid | Reaction Rate | Product Stability |

|---|---|---|

| HCl (6M) | Fast | High |

| H₂SO₄ (3M) | Moderate | Moderate |

Hydrolysis in Aqueous Media

In neutral or alkaline solutions, CrPO₄ undergoes hydrolysis to form chromium hydroxide complexes :

CrPO4+3H2O→[Cr H2O 3(OH)3]+H3PO4

pH Dependence :

Substitution with Halides

In chloride-rich environments, phosphate ligands are replaced by Cl⁻, forming mixed-ligand complexes :

[Cr PO4 H2O 4]++2Cl−→[CrCl2(H2O 4]++PO43−

Kinetics : Associative pathway dominates due to labile Cr³⁺ .

Ammonia Ligand Incorporation

Exposure to NH₃ replaces water ligands, forming ammine complexes :

[Cr PO4 H2O 6]3++6NH3→[Cr PO4 NH3 6]3++6H2O

Thermal Decomposition

Heating CrPO₄·nH₂O above 120°C initiates dehydration and structural rearrangement :

CrPO4⋅6H2O120−140∘CCrPO4+6H2O

Phase Transitions :

Redox Behavior

While Cr³⁰ is generally stable, strong oxidizing agents (e.g., H₂O₂) can oxidize it under basic conditions :

2[Cr PO4 OH 6]3−+3H2O2→2CrO42−+2PO43−+8H2O

Conditions : Requires pH > 10 and elevated temperatures.

Adsorption in Aqueous Systems

CrPO₄ participates in surface-mediated reactions with oxyanions (e.g., chromate) via ligand exchange :

CrPO4+CrO42−→Cr O Cr bridged species

Mechanism : Inner-sphere electron transfer facilitated by phosphate bridges .

Biological Role

Cr³⁰ in phosphate complexes enhances insulin receptor signaling, though direct redox activity in vivo is minimal.

Scientific Research Applications

Environmental Remediation

Chromium(3+);hydrogen phosphate is utilized in environmental remediation processes, particularly for the removal of toxic heavy metals from contaminated water sources. Its ability to form stable complexes with heavy metals enhances its efficiency in reducing metal toxicity in aquatic environments.

Case Study: Heavy Metal Removal

A study demonstrated that this compound effectively reduced chromium(VI) levels in contaminated water by converting it into less toxic chromium(III) forms, thus facilitating safer disposal methods .

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in the polymer industry. It is employed in the alkylation of aromatic hydrocarbons and other reactions involving alcohols.

Case Study: Polymer Synthesis

In a significant application, this compound was used as a catalyst for the methylation of toluene with methanol, resulting in higher yields of desired alkylated products essential for synthetic fiber production .

Anti-Corrosive Coatings

The compound is incorporated into paints and coatings that provide corrosion resistance for metals. These coatings are particularly useful in industrial applications where metal surfaces are exposed to harsh environments.

Data Table: Comparison of Anti-Corrosive Coatings

| Coating Type | Composition | Application Area | Corrosion Resistance |

|---|---|---|---|

| Chromium Phosphate | This compound | Manufacturing & Utility | High |

| Zinc-based Coatings | Zinc oxide & polymer resins | Marine & Automotive | Moderate |

| Epoxy Coatings | Epoxy resin | Industrial Equipment | Very High |

Biological Applications

Chromium(3+) ions are recognized for their role in glucose metabolism and insulin sensitivity. This compound has been studied for its potential benefits in managing diabetes and metabolic disorders.

Case Study: Insulin Sensitivity

Research indicated that supplementation with chromium(3+) compounds improved insulin sensitivity in subjects with insulin resistance, suggesting a beneficial role of chromium(3+) in metabolic health .

Toxicity Considerations

While chromium(3+) is generally considered less toxic than its hexavalent counterpart (chromium(VI)), exposure to chromium(3+) compounds can still pose health risks. Prolonged exposure may lead to nephrotoxicity and other adverse effects due to oxidative stress on cellular proteins .

Mechanism of Action

The mechanism by which chromium(3+);hydrogen phosphate exerts its effects involves several molecular targets and pathways:

Insulin Signaling: Chromium(III) enhances insulin sensitivity by promoting glucose utilization and increasing the sensitivity of insulin receptors.

Mitochondrial ATP Synthase: Recent studies suggest that the beta subunit of mitochondrial ATP synthase is a novel site for chromium action, influencing cellular energy production and metabolic regulation.

Comparison with Similar Compounds

Chromium(3+);hydrogen phosphate can be compared with other similar compounds such as:

Chromium(III) phosphate (CrPO4): Both compounds contain chromium(III) and phosphate, but differ in their specific chemical structures and properties.

Chromium(III) sulfate (Cr2(SO4)3): This compound is similar in its oxidation state of chromium but differs in its anionic counterpart, leading to different chemical behaviors and applications.

This compound stands out due to its unique combination of stability, coloration, and diverse applications in various fields.

Biological Activity

Chromium(3+); hydrogen phosphate, also known as chromium tris(dihydrogen phosphate), is a compound that exhibits significant biological activity, particularly in relation to metabolic processes and potential therapeutic applications. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Targeting Cellular Pathways

Chromium(3+) primarily interacts with various cellular components, influencing metabolic pathways and cellular signaling. It is known to target:

- Mitochondrial ATP Synthase : Chromium(3+) affects the beta subunit of mitochondrial ATP synthase, which is crucial for ATP production and metabolic regulation.

- Insulin Sensitivity : Chromium(3+) plays a role in enhancing insulin sensitivity, thereby influencing glucose metabolism and lipid metabolism.

Biochemical Pathways

Chromium(3+) is involved in several biochemical pathways:

- Nitrogen and Chromium Removal : It participates in the enzymatic processes of nitroreductase and chromate reductase, which are essential for detoxifying chromium in biological systems.

- Cellular Signaling : The compound can induce changes in cell signaling pathways, which may lead to alterations in gene expression and cellular responses .

Biological Effects

Cellular Impact

Research indicates that chromium(3+) can have both beneficial and adverse effects on cells:

- Glucose Metabolism : Chromium(3+) enhances glucose uptake in cells, which can be beneficial for managing diabetes.

- Toxicity Concerns : Chronic exposure to chromium compounds can lead to toxicity, including allergic reactions, reproductive damage, and carcinogenic effects associated with chromium(VI) forms .

Case Studies

-

Skin Permeability Study :

A study evaluated the skin permeability of various chromium compounds, revealing that trivalent chromium (Cr(III)) demonstrated lower cytotoxicity compared to hexavalent chromium (Cr(VI)). The study highlighted that Cr(III) did not significantly disrupt skin structure or viability of skin fibroblasts . -

Metabolic Studies :

Research has shown that chromium(3+) supplementation may improve insulin sensitivity in individuals with type 2 diabetes. A meta-analysis indicated that chromium supplementation could lead to modest improvements in glycemic control.

Data Table: Summary of Biological Activities

Pharmacokinetics

Chromium(3+) is considered an essential trace element with specific pharmacokinetic properties:

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for chromium(III) hydrogen phosphate, and what factors influence yield and purity?

Chromium(III) hydrogen phosphate is typically synthesized via neutralization reactions between chromium(III) salts (e.g., chromium nitrate) and phosphate sources (e.g., potassium or sodium hydrogen phosphate). Key variables include:

- pH control : Adjusting the reaction pH to 6–7 using sulfuric acid or sodium hydroxide ensures optimal precipitation .

- Stoichiometric ratios : A 1:3 molar ratio of Cr³⁺ to HPO₄²⁻ minimizes side products and enhances purity .

- Temperature : Heating to 343 K with continuous stirring improves crystallinity and reaction kinetics .

Post-synthesis, centrifugation and drying under controlled humidity yield high-purity products.

Q. What analytical techniques are most effective for characterizing the structural and compositional properties of chromium(III) hydrogen phosphate?

- X-ray diffraction (XRD) : Resolves crystallographic parameters (e.g., lattice constants, space group) and identifies phase purity .

- FTIR spectroscopy : Confirms phosphate group coordination (e.g., P–O stretching at 900–1100 cm⁻¹) and Cr–O bonding .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability and decomposition pathways by monitoring mass loss at elevated temperatures .

- Inductively coupled plasma mass spectrometry (ICP-MS) : Validates stoichiometry and detects trace impurities .

Q. What are the common challenges in achieving stoichiometric control during synthesis, and how can they be mitigated?

Challenges include incomplete precipitation due to pH fluctuations and competing side reactions (e.g., hydroxide formation). Mitigation strategies:

- Use excess phosphate to drive Cr³⁺ precipitation, followed by rigorous washing to remove unreacted ions .

- Monitor reaction progress via in situ pH probes and adjust with dilute acids/bases .

- Employ slow addition of reactants to minimize localized supersaturation and amorphous phase formation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystallographic data for chromium(III) hydrogen phosphate across studies?

Discrepancies often arise from variations in synthesis conditions (e.g., pH, temperature) or hydration states. Methodological solutions include:

- Rietveld refinement : Differentiates between polymorphs and quantifies phase mixtures in XRD data .

- Synchrotron-based techniques : High-resolution XRD or X-ray absorption spectroscopy (XAS) resolves subtle structural distortions .

- Cross-validation : Combine multiple techniques (e.g., XRD, TEM, and solid-state NMR) to corroborate crystallographic models .

Q. What strategies are recommended for optimizing synthesis for applications like corrosion inhibition or ion exchange?

- Doping : Introduce transition metals (e.g., Fe³⁺) during synthesis to tailor ion-exchange capacity or catalytic activity .

- Morphological control : Use surfactants (e.g., CTAB) to engineer nanostructured forms with higher surface area for enhanced reactivity .

- Post-synthetic modification : Anneal samples at 500–600°C to stabilize specific phases (e.g., amorphous vs. crystalline) for targeted applications .

Q. How should researchers design experiments to investigate thermal stability and decomposition pathways?

- In situ techniques : Pair TGA with evolved gas analysis (EGA) or high-temperature XRD to track phase transitions in real time .

- Kinetic studies : Apply the Kissinger method to calculate activation energies for decomposition steps using non-isothermal TGA data .

- Computational modeling : Density functional theory (DFT) simulations predict decomposition products and validate experimental observations .

Q. What methodologies are employed to study the ion-exchange capacity in aqueous systems?

- Batch experiments : Immerse chromium(III) hydrogen phosphate in solutions containing competing ions (e.g., Pb²⁺, Cd²⁺) and quantify adsorption via ICP-MS .

- Column chromatography : Measure breakthrough curves under dynamic flow conditions to assess selectivity and capacity .

- pH-dependent studies : Evaluate ion-exchange efficiency across pH 2–10 to identify optimal working conditions .

Q. Methodological Considerations

Q. What environmental and safety considerations are critical when handling chromium(III) hydrogen phosphate?

- Waste disposal : Neutralize acidic/basic waste streams to pH 7 before disposal to prevent heavy metal leaching .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal contact or inhalation of fine particulates .

- Ecotoxicity screening : Conduct zebrafish embryo toxicity assays to evaluate environmental impact .

Q. How can researchers validate the reproducibility of synthesis protocols?

- Interlaboratory studies : Collaborate with independent labs to replicate synthesis and characterization under identical conditions .

- Statistical tools : Apply ANOVA to assess variability in yield, purity, and crystallinity across batches .

- Open-source data sharing : Publish raw XRD, FTIR, and TGA datasets in repositories like Zenodo for peer validation .

Properties

CAS No. |

59178-46-0 |

|---|---|

Molecular Formula |

Cr2H3O12P3 |

Molecular Weight |

391.93 g/mol |

IUPAC Name |

chromium(3+);hydrogen phosphate |

InChI |

InChI=1S/2Cr.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+3;;;/p-6 |

InChI Key |

UDQOBKBQZZUOJB-UHFFFAOYSA-H |

Canonical SMILES |

OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Cr+3].[Cr+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.